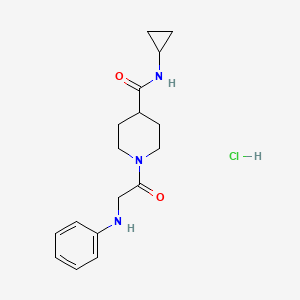![molecular formula C14H19FN2O3 B7632333 4-fluoro-2-hydroxy-N-[3-(2-methylpropanoylamino)propyl]benzamide](/img/structure/B7632333.png)
4-fluoro-2-hydroxy-N-[3-(2-methylpropanoylamino)propyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-fluoro-2-hydroxy-N-[3-(2-methylpropanoylamino)propyl]benzamide is a synthetic compound that has been widely used in scientific research for its potential therapeutic applications. This compound is also known as Compound 9b and has been synthesized by various methods.
Mécanisme D'action
The mechanism of action of 4-fluoro-2-hydroxy-N-[3-(2-methylpropanoylamino)propyl]benzamide is not fully understood. However, it has been suggested that this compound exerts its antitumor activity by inducing apoptosis in cancer cells. It has also been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Moreover, this compound has been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
4-fluoro-2-hydroxy-N-[3-(2-methylpropanoylamino)propyl]benzamide has been reported to exhibit various biochemical and physiological effects. This compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It has also been reported to reduce the production of inflammatory mediators and exhibit analgesic properties. Additionally, this compound has been shown to inhibit the aggregation of amyloid-beta peptides, which can lead to the formation of amyloid plaques in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-fluoro-2-hydroxy-N-[3-(2-methylpropanoylamino)propyl]benzamide in lab experiments include its potent antitumor activity, anti-inflammatory properties, and potential therapeutic applications in neurodegenerative diseases. However, the limitations of using this compound include its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of 4-fluoro-2-hydroxy-N-[3-(2-methylpropanoylamino)propyl]benzamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its synthesis method to improve its yield and purity. Additionally, this compound can be studied for its potential use in combination therapy with other anticancer drugs. Moreover, the development of novel formulations of this compound can improve its solubility and bioavailability, thereby enhancing its therapeutic efficacy. Finally, the study of this compound can be extended to preclinical and clinical trials to evaluate its safety and efficacy in humans.
Conclusion:
4-fluoro-2-hydroxy-N-[3-(2-methylpropanoylamino)propyl]benzamide is a synthetic compound that has shown promising results in scientific research for its potential therapeutic applications. This compound exhibits potent antitumor activity, anti-inflammatory properties, and potential therapeutic applications in neurodegenerative diseases. Its mechanism of action and molecular targets need to be further investigated, and its synthesis method needs to be optimized to improve its yield and purity. The study of this compound can be extended to preclinical and clinical trials to evaluate its safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of 4-fluoro-2-hydroxy-N-[3-(2-methylpropanoylamino)propyl]benzamide has been reported by various methods. One of the commonly used methods involves the reaction of 4-fluoro-2-hydroxybenzoic acid with 3-aminopropyl-N,N-dimethylamine followed by acylation with 2-methylpropanoyl chloride. The resulting compound is then treated with hydroxylamine hydrochloride to obtain 4-fluoro-2-hydroxy-N-[3-(2-methylpropanoylamino)propyl]benzamide.
Applications De Recherche Scientifique
4-fluoro-2-hydroxy-N-[3-(2-methylpropanoylamino)propyl]benzamide has been extensively studied for its potential therapeutic applications. This compound has been shown to exhibit potent antitumor activity against various cancer cell lines. It has also been reported to possess anti-inflammatory and analgesic properties. Additionally, this compound has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
4-fluoro-2-hydroxy-N-[3-(2-methylpropanoylamino)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O3/c1-9(2)13(19)16-6-3-7-17-14(20)11-5-4-10(15)8-12(11)18/h4-5,8-9,18H,3,6-7H2,1-2H3,(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYOVMLZMCKYCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCCCNC(=O)C1=C(C=C(C=C1)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-2-hydroxy-N-[3-(2-methylpropanoylamino)propyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Amino-1-[2-[(3-fluorophenyl)methyl]pyrrolidin-1-yl]propan-1-one;hydrochloride](/img/structure/B7632253.png)
![2-[2-(Dimethylamino)ethyl-(2-fluoro-4-methylbenzoyl)amino]acetic acid](/img/structure/B7632266.png)
![N-[(2-propan-2-yloxypyridin-4-yl)methyl]-5-pyridin-3-yl-1H-pyrazole-4-carboxamide](/img/structure/B7632276.png)

![1-(1-Methylpyrazol-3-yl)-3-[methyl(thiophen-3-ylmethyl)amino]piperidin-2-one](/img/structure/B7632296.png)
![2-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]-N-(piperidin-2-ylmethyl)acetamide;hydrochloride](/img/structure/B7632304.png)

![(3-Hydroxy-2-methylphenyl)-[4-(oxan-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7632321.png)

![1-[4-[2-(1-Aminocyclobutyl)acetyl]piperazin-1-yl]-3-phenylbutan-1-one;hydrochloride](/img/structure/B7632337.png)
![N-[3-(cyclopentylamino)-3-oxopropyl]-4-fluoro-2-hydroxybenzamide](/img/structure/B7632343.png)
![1-[(2-methyl-3-phenylimidazol-4-yl)methyl]-3-(1H-pyrazol-4-yl)piperidine](/img/structure/B7632346.png)

